(+)-Sativene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBUADSYROGAT-VYDRJRHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460872 | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-87-0, 3650-28-0 | |
| Record name | rel-(1R,3aS,4R,7R,7aR)-Octahydro-4-methyl-8-methylene-7-(1-methylethyl)-1,4-methano-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22338-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Sativene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Sesquiterpenoid Natural Product
(+)-Sativene belongs to the large and diverse class of terpenes known as sesquiterpenoids, which are built from three isoprene (B109036) units and have the molecular formula C15H24. nih.gov As a plant and fungal metabolite, it plays a role in the chemical ecology of the organisms that produce it. nih.gov The intricate, bridged tricyclic carbon skeleton of this compound presents a considerable challenge for synthetic chemists and a fascinating puzzle for those studying its enzymatic production in nature.
The core structure of sativene (B1246779) is a tricyclo[4.4.0.0²,⁸]decane system, featuring a fused six- and five-membered ring system with an additional bridging bond. This complex architecture has made it a frequent target for the development and validation of new synthetic methodologies in organic chemistry.
Historical Context of Discovery and Early Research
The study of sativene (B1246779) and its derivatives dates back to the mid-20th century, with a review of related seco-sativene sesquiterpenoids covering the period from 1956 to 2020. nih.gov (+)-Sativene was identified as a metabolite produced by the fungus Helminthosporium sativum (now known as Cochliobolus sativus), a plant pathogen, and has also been reported in the fir tree Abies magnifica. The early research on this compound was primarily focused on its isolation, structural elucidation, and its role as a precursor to other bioactive compounds.
The complex structure of sativene and its derivatives spurred significant efforts in the field of total synthesis. These early synthetic endeavors were crucial in confirming the proposed structure and stereochemistry of the natural product. A formal total synthesis of racemic sativene was achieved, highlighting key reactions such as intramolecular cyclization and the Grignard reaction. nih.gov
Overview of Current Research Trajectories
Fungal and Plant Bioproduction Sources of this compound
While found in some plants, this compound is predominantly known as a fungal secondary metabolite. Several fungal genera, most of which belong to the class Dothideomycetes, are recognized producers of sativene-type sesquiterpenoids. nih.gov These compounds are part of a larger family of metabolites that fungi use to interact with their environment, including mediating virulence against host plants. beilstein-journals.org
The production of this compound and related compounds has been identified in several specific fungal species, each with distinct ecological roles.
Helminthosporium sativum, now known by its teleomorph name Cochliobolus sativus, is a historically significant fungus in the study of sativene-type compounds. cropj.comagroatlas.ru This pathogenic fungus is a primary cause of several destructive diseases in cereal crops, particularly wheat and barley. cropj.com Early research into the toxins produced by H. sativum was pivotal in identifying its secondary metabolites. nih.govcdnsciencepub.com The fungus is known to cause conditions such as common root rot and spot blotch. cropj.comwikipedia.org Investigations into the biogenesis of toxins like helminthosporal (B1208536) led to the identification of sativene as a parent compound. nih.gov Studies have shown a correlation between the production of toxic substances by H. sativum and its pathogenicity, suggesting these metabolites condition the host plant for invasion by the fungus. cdnsciencepub.com
Table 1: Research Highlights for Helminthosporium sativum / Cochliobolus sativus
| Aspect | Findings | References |
| Taxonomy | Anamorph: Bipolaris sorokiniana; Teleomorph: Cochliobolus sativus. Previously Helminthosporium sativum. | cropj.comagroatlas.ru |
| Pathogenicity | Causes spot blotch, common root rot, and seedling blight in wheat and barley. | cropj.comwikipedia.org |
| Metabolites | Produces a range of sativene-derived sesquiterpenoids, including helminthosporal and helminthosporic acid. | nih.govfao.org |
| Role of Toxins | Toxin production is linked to disease development by conditioning the host for fungal invasion. | cdnsciencepub.com |
Fusarium graminearum (teleomorph: Gibberella zeae) is a devastating fungal pathogen responsible for Fusarium head blight (FHB), or scab, in cereal crops like wheat and barley. fao.orgpurdue.eduapsnet.org This disease leads to significant yield losses and contaminates grain with mycotoxins, most notably trichothecenes like deoxynivalenol (B1670258) (DON). purdue.educropprotectionnetwork.org While F. graminearum is a well-known producer of sesquiterpenoid mycotoxins, the initial step of which is the cyclization of farnesyl diphosphate, its production of this compound is not as prominently documented as that of other toxins. researchgate.net The fungus survives on crop residue and infects wheat heads during flowering, especially in warm and humid conditions. purdue.eduapsnet.org The association with FHB underscores the importance of sesquiterpenes in the pathology of major crop diseases. nih.gov
Table 2: Profile of Fusarium graminearum
| Aspect | Description | References |
| Disease | Causes Fusarium head blight (FHB) or scab in wheat, barley, and other cereals. | fao.orgcropprotectionnetwork.org |
| Primary Mycotoxins | Produces trichothecenes, such as deoxynivalenol (DON), also known as vomitoxin. | purdue.edu |
| Disease Cycle | Overwinters on crop residue (e.g., corn, wheat) and produces spores that infect flowering wheat heads. | apsnet.org |
| Economic Impact | FHB causes severe production losses and grain quality reduction worldwide. | fao.orgcropprotectionnetwork.org |
Cladosporium cladosporioides is a cosmopolitan saprophytic fungus found globally in both outdoor and indoor environments. wikipedia.orgnih.gov It is commonly isolated from decaying plant material, soil, and textiles. wikipedia.orgnih.gov While generally not a primary pathogen, it can act as a secondary invader on necrotic plant tissues. nih.govitalianmicrofungi.org Research has identified that this species can produce a range of volatile organic compounds, including this compound. nih.gov The production of these volatile terpenes is thought to play a role in the fungus's ecological interactions. For instance, some strains have been observed to promote the growth of tobacco seedlings, suggesting a potential role for its volatile metabolites in plant-fungus communication. nih.gov
Table 3: Characteristics of Cladosporium cladosporioides
| Aspect | Description | References |
| Ecology | A common saprotroph found on decaying organic matter, soil, and in indoor environments. | wikipedia.orgnih.gov |
| Metabolites | Produces volatile terpenes, including this compound, (-)-trans-caryophyllene, and α-pinene. | nih.gov |
| Plant Interaction | Can act as a secondary invader on plants; some strains have shown plant growth-promoting abilities. | italianmicrofungi.orgnih.gov |
| Growth Conditions | The fungus is xerophilic, able to grow in low water conditions, and psychrophilic, capable of growing at low temperatures. | wikipedia.org |
Bipolaris sorokiniana is the modern taxonomic classification for the anamorph (asexual stage) of Cochliobolus sativus, previously known as Helminthosporium sativum. beilstein-journals.orgcropj.com As a major plant pathogen, it poses a significant threat to wheat and barley production, causing diseases like spot blotch and common root rot. beilstein-journals.orgcropj.com Chemical investigations of B. sorokiniana have revealed it to be a rich source of sativene-type sesquiterpenoids. nih.govbeilstein-journals.org Numerous studies have led to the isolation of both new and known sativene derivatives from this fungus. beilstein-journals.orgacs.org These compounds are considered mycotoxins and are studied for their phytotoxic effects, which are believed to play a role in the virulence of the fungus against its host plants. beilstein-journals.orgacs.org
Table 4: Bipolaris sorokiniana and Sativene Production
| Aspect | Findings | References |
| Taxonomy | Anamorph of Cochliobolus sativus. | beilstein-journals.org |
| Pathogenicity | Causative agent of spot blotch and common root rot in wheat and barley. | beilstein-journals.orgcropj.com |
| Isolated Compounds | Produces a diverse array of sativene-related sesquiterpenoids, including bipolenins. | nih.govbeilstein-journals.orgacs.org |
| Biological Role | The produced sesquiterpenoids are investigated for their phytotoxicity and role in mediating crop disease. | beilstein-journals.orgacs.org |
Bipolaris eleusines is another species within the Bipolaris genus known for producing sativene-type sesquiterpenoids. tandfonline.com Often isolated as an endophytic fungus, it lives within plant tissues without causing apparent disease. For example, it has been isolated from fresh potatoes. tandfonline.comnih.gov Research on the secondary metabolites of B. eleusines has led to the discovery of several novel sativene derivatives, such as bipolenins A-F. tandfonline.comnih.gov In one instance, a unique hybrid compound, bipolarithizole A, which combines a sativene sesquiterpenoid with a phenylthiazole moiety, was isolated from this fungus. rsc.orgrsc.org
Table 5: Profile of Bipolaris eleusines
| Aspect | Description | References |
| Lifestyle | Can exist as an endophyte, isolated from plants like potatoes. | tandfonline.comnih.gov |
| Novel Compounds | A source of new sativene sesquiterpenoids, including bipolenins A-H. | tandfonline.comnih.govresearchgate.net |
| Unique Metabolites | Produces bipolarithizole A, an unprecedented phenylthiazole-sativene hybrid. | rsc.orgrsc.org |
| Research Context | Investigated as a source of novel bioactive compounds. | tandfonline.comrsc.org |
Plant Origins and Essential Oil Context
Abies magnifica
The genus Abies, commonly known as firs, is well-regarded for producing essential oils rich in terpenes. researchgate.net The chemical profile of Abies essential oils is complex and can vary significantly between species. researchgate.net Generally, these oils are characterized by a high proportion of monoterpenoids. researchgate.net Common major constituents found across the genus include α-pinene, β-pinene, limonene, camphene, δ-3-carene, and bornyl acetate. researchgate.netnih.gov While the essential oils of the Abies genus are rich in a diverse array of terpenes, specific literature detailing the presence or concentration of this compound in Abies magnifica is not prominent in available research. Analysis of various fir species, such as Abies alba and Abies cephalonica, confirms that monoterpene hydrocarbons are the predominant chemical group. mdpi.comresearchgate.net
Table 1: Common Terpenoids in the Essential Oils of the Abies Genus This table represents compounds frequently identified in various Abies species, not specifically A. magnifica.
| Compound Class | Compound Name | Reference |
|---|---|---|
| Monoterpene Hydrocarbon | α-Pinene | researchgate.net |
| Monoterpene Hydrocarbon | β-Pinene | researchgate.net |
| Monoterpene Hydrocarbon | Limonene | researchgate.netmdpi.com |
| Monoterpene Hydrocarbon | Camphene | researchgate.netnih.gov |
| Monoterpene Hydrocarbon | δ-3-Carene | researchgate.net |
| Monoterpene Hydrocarbon | β-Phellandrene | researchgate.netnih.gov |
| Oxygenated Monoterpene | Bornyl Acetate | researchgate.netnih.gov |
Satureja Species
The genus Satureja, known as savory, comprises many aromatic species used as culinary herbs and in traditional medicine. dergipark.org.tr Their essential oils are characterized by significant phytochemical diversity, leading to the classification of various chemotypes based on the dominant compounds. nih.gov The primary components are often oxygenated monoterpenes such as carvacrol (B1668589) and thymol, or other monoterpenes like p-cymene, γ-terpinene, and linalool. dergipark.org.trresearchgate.net The specific chemotype can be influenced by geographic location, growing conditions, and genetics. nih.gov While the essential oils of Satureja species are rich sources of bioactive terpenes, this compound is not reported as a principal or characteristic component in the chemical profiles of the most commonly studied species like Satureja montana. dergipark.org.trresearchgate.net
Table 2: Dominant Chemical Constituents in Essential Oils of Various Satureja Species
| Compound | Compound Class | Reference |
|---|---|---|
| Carvacrol | Oxygenated Monoterpene | dergipark.org.trresearchgate.net |
| Thymol | Oxygenated Monoterpene | dergipark.org.trresearchgate.net |
| p-Cymene | Monoterpene Hydrocarbon | dergipark.org.trmdpi.com |
| γ-Terpinene | Monoterpene Hydrocarbon | dergipark.org.trresearchgate.net |
| Linalool | Oxygenated Monoterpene | dergipark.org.tr |
| Borneol | Oxygenated Monoterpene | dergipark.org.trmdpi.com |
Cannabis Genus
The essential oil of Cannabis sativa L. is a complex mixture of volatile compounds, primarily composed of monoterpenes and sesquiterpenes, which are responsible for the plant's characteristic aroma. druglibrary.netnih.gov The concentration of monoterpenes is generally higher than that of sesquiterpenes. druglibrary.net The most abundant terpenes typically include myrcene (B1677589), trans-caryophyllene, α-pinene, and α-humulene. druglibrary.nete3s-conferences.org The terpene profile can vary significantly between different strains or cultivars. druglibrary.net While the Cannabis genus produces a wide array of sesquiterpenes, this compound is not typically listed among the major constituents in chemical analyses of its essential oil. druglibrary.netnih.gove3s-conferences.org
Table 3: Prevalent Terpenes in Cannabis sativa L. Essential Oil
| Compound | Compound Class | Reference |
|---|---|---|
| Myrcene | Monoterpene Hydrocarbon | druglibrary.nete3s-conferences.org |
| trans-Caryophyllene (β-Caryophyllene) | Sesquiterpene Hydrocarbon | druglibrary.nete3s-conferences.org |
| α-Pinene | Monoterpene Hydrocarbon | druglibrary.net |
| α-Humulene | Sesquiterpene Hydrocarbon | e3s-conferences.org |
| trans-Ocimene | Monoterpene Hydrocarbon | druglibrary.net |
| α-Terpinolene | Monoterpene Hydrocarbon | druglibrary.net |
Artemisia desertorum
The Artemisia genus is a large and diverse group of plants known for being rich in fragrant essential oils composed of monoterpenes and sesquiterpenes. areeo.ac.ir While direct analysis of Artemisia desertorum essential oil for this compound is not widely documented, a significant finding relates to its endophytic fungi. Research has led to the purification of a series of seco-sativene sesquiterpenoids from Cochliobolus sativus, an endophytic fungus isolated from the desert plant Artemisia desertorum. nih.gov This discovery indicates that microorganisms associated with the plant can be a source of sativene-derived compounds. The isolated compounds included known analogues such as helminthosporic acid and isosativenediol, as well as several new natural products and analogues. nih.gov
Table 4: Sativene-Related Sesquiterpenoids Purified from an Endophytic Fungus of Artemisia desertorum
| Compound Name/Type | Reference |
|---|---|
| Helminthosporic acid | nih.gov |
| Drechslerine A | nih.gov |
| Drechslerine B | nih.gov |
| Helminthosporol (B155037) | nih.gov |
| Helminthosporal acid | nih.gov |
| Isosativenediol | nih.gov |
| New seco-sativene sesquiterpenoids | nih.gov |
| New seco-sativene sesquiterpenoid-glucosides | nih.gov |
Advanced Isolation and Purification Techniques for Research Applications
The isolation of a specific, pure compound like this compound from a complex natural mixture such as an essential oil requires advanced separation methods. These techniques are crucial for obtaining research-grade material for structural elucidation and bioactivity studies.
Chromatographic Methodologies
Chromatography is the cornerstone technique for the separation and purification of volatile compounds from essential oils. essentialoilsforhealing.com A multi-step approach is often necessary to achieve high purity.
Initially, Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is employed for the analytical characterization of the essential oil. essentialoilsforhealing.comthermofisher.com This allows for the identification of the various components present in the mixture and provides a quantitative overview of the oil's composition. thermofisher.com
For the physical isolation of sesquiterpenes like this compound, a modern purification workflow involves several stages. tandfonline.comtandfonline.com After initial extraction of the volatile compounds, a preliminary separation is often performed using silica (B1680970) gel column chromatography. tandfonline.com This step separates the compounds based on polarity, grouping the nonpolar sesquiterpene hydrocarbons together.
For final purification, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. tandfonline.comnih.gov Specifically, reversed-phase preparative HPLC, often using an octadecyl-silica (ODS) column, can be used to separate individual sesquiterpenes from the fractions obtained during column chromatography. tandfonline.com This technique separates molecules based on their hydrophobicity, providing the high resolution needed to isolate a single target compound with a high degree of purity for subsequent structural analysis by methods such as Nuclear Magnetic Resonance (NMR). tandfonline.comnih.gov
Distillation Approaches
Distillation is a cornerstone technique for the extraction and purification of volatile compounds like this compound from plant and microbial sources. The selection of a specific distillation method is contingent on the nature of the source material and the desired purity of the final product.
Steam Distillation: This is the most prevalent initial step for extracting essential oils containing this compound from plant biomass. In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil, which is immiscible with water, is separated.
The efficiency of steam distillation is influenced by several factors, including the duration of the distillation process. Research on the distillation of essential oils from hops (Humulus lupulus), a known source of sesquiterpenes, has shown that different classes of terpenes elute at different rates. Monoterpenes, being more volatile, are typically found in higher concentrations in the early fractions of the distillate. Conversely, sesquiterpenes, including compounds structurally related to sativene, are less volatile and tend to be more concentrated in the later fractions. This sequential elution allows for a preliminary separation of these terpene classes.
For instance, studies on microwave-assisted hydrodistillation of hops have demonstrated that extending the distillation time leads to a progressive enrichment of the collected essential oil with the sesquiterpene fraction. While monoterpenes like myrcene are dominant in the initial phases, continued distillation results in a higher proportion of sesquiterpenes such as caryophyllene, humulene, and farnesene. This principle is directly applicable to the isolation of this compound.
Fractional Distillation under Reduced Pressure (Vacuum Distillation): Following initial extraction by steam distillation, fractional distillation is often employed to separate this compound from other components of the essential oil. Due to the relatively high boiling point of sesquiterpenes, this process is typically carried out under reduced pressure (vacuum). Lowering the pressure reduces the boiling points of the compounds, preventing thermal degradation of these sensitive molecules.
Fractional distillation separates compounds based on differences in their boiling points. The essential oil is heated, and the resulting vapor rises through a fractionating column. The column is designed to provide a large surface area, allowing for repeated cycles of vaporization and condensation. This process effectively separates compounds with different volatilities, with the more volatile components rising higher in the column. By collecting the condensate at different temperatures (and therefore at different points along the column), it is possible to obtain fractions enriched in specific compounds.
Hypothetical Fractional Distillation Profile of a Sesquiterpene-Rich Essential Oil
| Fraction Number | Distillation Temperature (°C at reduced pressure) | Major Components | Relative Abundance of this compound |
|---|---|---|---|
| 1 | Low | Monoterpenes (e.g., Pinene, Limonene) | Low |
| 2 | Medium | Mixed Monoterpenes and less volatile Sesquiterpenes | Moderate |
| 3 | High | Sesquiterpenes (e.g., Caryophyllene, Humulene, this compound) | High |
| 4 | Very High | Less volatile Sesquiterpenoids and other high molecular weight compounds | Decreasing |
This table is a generalized representation and actual separation profiles would depend on the specific composition of the essential oil and the precise distillation conditions.
Detailed research focused specifically on the distillation of this compound would be necessary to provide precise parameters such as optimal pressure, temperature gradients, and reflux ratios for its efficient isolation and to quantify the yield and purity in each fraction.
General Sesquiterpene Biosynthesis from Farnesyl Pyrophosphate (FPP)
Sesquiterpenes are a class of C15 terpenoids derived from three isoprene (B109036) units. genome.jp Their biosynthesis begins with the acyclic precursor, (2E,6E)-farnesyl pyrophosphate (FPP). genome.jpnih.gov In eukaryotes, FPP is primarily synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm. nih.govtandfonline.com The initial steps of sesquiterpene biosynthesis involve the ionization of FPP, where the diphosphate group is cleaved, resulting in the formation of a farnesyl cation. genome.jp This highly reactive carbocation is then susceptible to intramolecular cyclization. genome.jp The cyclization can occur at different positions on the carbon chain, leading to the formation of various cyclic skeletons, such as 6-, 10-, or 11-membered rings. genome.jp This initial cyclization is often followed by a cascade of rearrangements, including hydride shifts and further cyclizations, ultimately leading to the vast array of sesquiterpene structures found in nature. genome.jpresearchgate.net
The biosynthesis of terpenoids, including sesquiterpenes, can occur via two main pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.com The MVA pathway is typically active in the cytoplasm of eukaryotes, while the MEP pathway is found in the plastids of plants and in prokaryotes. tandfonline.com Although distinct, these pathways are not entirely independent, as intermediates can sometimes be exchanged between subcellular compartments. tandfonline.com
Role of Terpene Synthase Enzymes
Terpene synthases (TPSs) are the key enzymes responsible for the remarkable diversity of terpene structures. researchgate.netmpg.de They catalyze the conversion of acyclic prenyl diphosphates, like FPP, into a wide variety of cyclic and acyclic terpenes. acs.orgnih.gov These enzymes are known for their ability to control complex reaction cascades involving highly reactive carbocation intermediates within a single active site. researchgate.net
A hallmark of terpene synthases is their exceptional control over the regio- and stereoselectivity of the cyclization reactions. mpg.deresearchgate.net The enzyme's active site provides a specific three-dimensional environment that folds the flexible substrate, FPP, into a precise conformation. researchgate.net This pre-organization of the substrate is crucial for directing the initial cyclization and subsequent rearrangements. researchgate.net The active site, often lined with nonpolar alkyl and aromatic amino acid residues, stabilizes the transient carbocation intermediates and guides the reaction cascade towards a specific product or a defined set of products. researchgate.net The ability of a single enzyme to produce multiple products from a single substrate is a phenomenon known as "product promiscuity," which is particularly common among sesquiterpene synthases. mpg.de
The enzyme responsible for the synthesis of this compound is named this compound synthase (EC 4.2.3.129). enzyme-database.org This enzyme catalyzes the cyclization of (2E,6E)-farnesyl diphosphate into this compound. enzyme-database.org A this compound synthase, designated FtTPS, has been identified and characterized from the cyanobacterium Fischerella thermalis. researchgate.net When expressed in E. coli, FtTPS was shown to convert FPP into the tricyclic sesquiterpene, sativene. researchgate.net The optimal conditions for this enzyme's activity were found to be a pH of 7.5 and a temperature of 30 °C. researchgate.net
Another notable example is the enzyme Cop4 from the fungus Coprinus cinereus. This enzyme is known for its catalytic promiscuity, producing this compound as one of its products along with other sesquiterpenes like (+)-δ-cadinene, β-copaene, and β-cubebene. enzyme-database.orggenome.jpqmul.ac.uk This highlights that a single terpene synthase can be responsible for the biosynthesis of multiple compounds.
Carbocation-Mediated Cyclization and Rearrangement Processes
The formation of this compound from FPP is a classic example of a carbocation-mediated cyclization and rearrangement cascade. researchgate.net Following the initial ionization of FPP, a series of intramolecular attacks and rearrangements occur, leading to the final tricyclic structure of this compound. genome.jpnih.gov
Computational studies, particularly using quantum chemical calculations, have been instrumental in elucidating the complex carbocationic rearrangement pathways in sesquiterpene biosynthesis. researchgate.netnih.govresearchgate.net These theoretical investigations provide detailed insights into the energetics and mechanisms of these reactions, which are often difficult to study experimentally due to the transient nature of the carbocation intermediates. ucdavis.edubeilstein-journals.orgresearchgate.net
Theoretical studies on the biosynthesis of this compound and related sesquiterpenes like cyclosativene, α-ylangene, and β-ylangene have revealed that these compounds likely arise from a common bicyclic carbocation intermediate. researchgate.netresearchgate.net The computed reaction pathways are largely in agreement with previously proposed mechanisms, though some significant differences have been uncovered. researchgate.netresearchgate.net The potential energy surfaces for these pathways are often very flat, suggesting that after the initial ionization of FPP, minimal enzymatic intervention may be required to guide the subsequent rearrangements. nih.govresearchgate.net The enzyme's primary role appears to be the initiation of the reaction and the folding of the substrate into a reactive conformation. researchgate.net
Computational Investigations of Carbocationic Pathways
Analysis of Potential Energy Profiles of Reaction Pathways
The biosynthesis of this compound, along with related sesquiterpenes like cyclosativene, α-ylangene, and β-ylangene, is thought to proceed from a common bicyclic intermediate. researchgate.net Computational studies, specifically density functional theory (DFT) calculations, have been employed to investigate the mechanisms of these transformations. researchgate.net These studies reveal that the potential energy profiles of the reaction pathways are notably flat. researchgate.net This suggests that after the initial ionization of farnesyl diphosphate, minimal enzymatic influence may be necessary to guide the subsequent carbocation rearrangements that lead to the formation of these sesquiterpenes. researchgate.net The reaction pathways are characterized by a series of carbocation intermediates, and the relative stability of these intermediates and the transition states connecting them dictates the product distribution. researchgate.netresearchgate.net Understanding these potential energy surfaces is crucial for comprehending how a single precursor can give rise to a variety of molecular scaffolds. fiveable.menumberanalytics.com
Oxidative Conversion to Seco-Sativene Sesquiterpenoids
Following its formation, this compound can be further modified by a suite of enzymes, leading to the production of seco-sativene sesquiterpenoids, which possess a characteristic bicyclo[3.2.1]octane skeleton. nih.govacs.org This oxidative conversion is a key step in generating further structural diversity.
Identification of Key Enzyme Cassettes (SatA, CYP450 SatB, SatC)
Recent genome mining and heterologous expression studies have successfully identified a three-enzyme cassette responsible for the conversion of farnesyl diphosphate (FPP) to seco-sativene derivatives. nih.govacs.org This enzymatic trio consists of:
SatA: A terpene cyclase that catalyzes the initial cyclization of FPP to form the tricyclic skeleton of this compound. nih.govresearchgate.netnih.gov
CYP450 SatB: A cytochrome P450 monooxygenase that plays a crucial role in the oxidative cleavage of the sativene core. nih.govresearchgate.netnih.gov
SatC: An aldo-keto reductase responsible for the final steps of modification. nih.govresearchgate.netnih.gov
The identification of this "mini gene cluster" highlights an efficient biosynthetic strategy employed by fungi to generate complex molecules. researchgate.net
Mechanistic Insights into C14-C15 Dihydroxylations and Subsequent Bond Cleavage
The transformation of this compound to seco-sativene sesquiterpenoids is initiated by the action of SatB. nih.govacs.org This enzyme catalyzes the dihydroxylation of the C14-C15 bond of the sativene molecule. nih.govrsc.orgrsc.org This dihydroxylation is a critical prerequisite for the subsequent cleavage of this bond, which effectively opens one of the rings of the tricyclic structure, leading to the seco-sativene backbone. nih.govrsc.orgrsc.org The multifunctionality of P450 enzymes like SatB is a common theme in natural product biosynthesis, allowing for significant structural diversification from a limited number of genes. researchgate.net
Regioselective Reduction and Hemi-acetal Ring Closure to Prehelminthosporol (B167374)
Following the SatB-mediated bond cleavage, which results in the formation of an aldehyde at C14, the enzyme SatC comes into play. nih.govrsc.orgrsc.org SatC, an aldo-keto reductase, performs a regioselective reduction of this C14 aldehyde. nih.govresearchgate.netnih.gov This reduction is then followed by a hemi-acetal ring closure, ultimately yielding prehelminthosporol. nih.govrsc.orgrsc.org Cyclic hemiacetals are formed through an intramolecular reaction between a hydroxyl group and a carbonyl group. wikipedia.org This final enzymatic step solidifies the bicyclo[3.2.1]octane skeleton characteristic of this class of sesquiterpenoids. nih.gov
Biogenetic Relationships with Related Sesquiterpenoids
This compound is a central node in a complex network of biosynthetic pathways. It serves as the precursor not only to seco-sativene sesquiterpenoids but is also biogenetically linked to a wide array of other sesquiterpenoid structures. acs.orgsemanticscholar.org The initial cyclization of farnesyl pyrophosphate by different sesquiterpene synthases can lead to a vast number of cyclic carbocation intermediates. semanticscholar.org These intermediates can then undergo further cyclizations and rearrangements, ultimately producing a rich diversity of sesquiterpenoid scaffolds. semanticscholar.org For instance, the phytopathogenic fungus Bipolaris sorokiniana has been shown to produce a variety of sativene-type sesquiterpenoids, highlighting the metabolic plasticity of this organism. researchgate.net The study of these biogenetic relationships provides a framework for understanding the evolutionary diversification of secondary metabolite pathways in fungi.
Chemical Synthesis Strategies for + Sativene and Analogues
Total Synthesis Approaches
The total synthesis of sativene (B1246779) has been accomplished through several distinct routes, each highlighting different aspects of synthetic strategy and reaction methodology. These approaches range from biomimetic cyclizations to powerful cycloaddition reactions and photochemical transformations.
High-Pressure Diels-Alder Reaction Route
A notable approach to the synthesis of racemic sativene involves a high-pressure Diels-Alder reaction. lookchem.comoup.comresearchgate.net This powerful cycloaddition strategy allows for the rapid construction of the core cyclic system of the molecule. High-pressure conditions are often employed in Diels-Alder reactions to overcome steric hindrance and improve reaction rates and yields. researchgate.net
In a key example, the synthesis of racemic sativene was achieved in five steps starting from 2,3-dimethyl-1,3-cyclohexadiene (B54767) and methyl coumalate. lookchem.comoup.comresearchgate.netoup.com The reaction between these two starting materials is an inverse-electron-demand Diels-Alder reaction, which proceeds under high pressure (300 MPa) to form the initial adduct. oup.com This adduct is then further elaborated through a series of steps to yield the final sativene structure. oup.com This approach highlights the utility of high-pressure cycloaddition reactions for the efficient assembly of complex molecular architectures. researchgate.netoup.com
Photochemical Transformations and [2+2] Photocycloaddition
Photochemical reactions offer a powerful tool for the construction of complex and often strained cyclic systems that can be difficult to access through traditional thermal methods. acs.orgresearchgate.net The input of light energy allows for the formation of electronically excited states, leading to unique reactivity. acs.orgresearchgate.net In the context of natural product synthesis, photochemical strategies, such as the [2+2] photocycloaddition, can rapidly generate molecular complexity from relatively simple precursors. acs.orgresearchgate.netresearchgate.net
The [2+2] photocycloaddition is a cornerstone of photochemistry, providing a direct route to cyclobutane (B1203170) rings. researchgate.netresearchgate.net This reaction can be applied to the synthesis of complex molecules, where the resulting four-membered ring can be a key structural feature or a versatile intermediate for further transformations. researchgate.net The stereoselectivity of these cycloadditions often makes them particularly attractive for the synthesis of intricate natural products. researchgate.net While not a direct route to sativene in the provided sources, the principles of photochemical cycloaddition are highly relevant to the synthesis of complex terpenoids.
Synthesis of Racemic Mixtures
Several of the developed total syntheses of sativene have initially targeted the racemic form of the molecule, (±)-sativene. lookchem.comoup.comresearchgate.net For example, the high-pressure Diels-Alder route utilizing 2,3-dimethyl-1,3-cyclohexadiene and methyl coumalate produces racemic sativene. lookchem.comoup.comresearchgate.netoup.com Similarly, a formal total synthesis starting from the commercially available racemic Wieland-Miescher ketone also yields a racemic mixture of a key intermediate on the path to sativene. nih.govacs.org The synthesis of racemic mixtures is a common strategy in the initial exploration of a synthetic route, with the development of enantioselective variants often following.
Formal Synthesis Methodologies
Formal syntheses of (+)-sativene have been accomplished, notably through pathways that yield key intermediates, which have previously been converted to the natural product. A significant approach in this area has been the utilization of well-known starting materials and a sequence of reliable chemical transformations.
The initial step involves the catalytic hydrogenation of the Wieland–Miescher ketone to produce the corresponding dione (B5365651) in high yield. acs.org This sets the stage for subsequent transformations aimed at building the tricyclic framework and introducing the necessary functional groups.
Several crucial reactions are employed to elaborate the structure from the Wieland–Miescher ketone derivative. These include Grignard reactions, ionic hydrogenation, and intramolecular cyclizations, which are instrumental in achieving the target structure. acs.orgacs.orgnih.govresearchgate.netebi.ac.uk
Grignard Reactions: The introduction of the isopropyl group, a key feature of the sativene skeleton, has been a challenge. Attempts to use a Wittig reaction proved unsuccessful. acs.org The addition of isopropylmagnesium bromide, a Grignard reagent, to a sterically hindered ketone intermediate also presented difficulties, leading to reduction of the ketone rather than the desired addition. acs.orgorganic-chemistry.orgwikipedia.org However, a successful Grignard reaction was achieved on a less hindered carbonyl group earlier in the synthetic sequence to introduce an isopropenyl group, which was later converted to the required isopropyl group. acs.org
Ionic Hydrogenation: Ionic hydrogenation is a key step used to stereoselectively establish one of the crucial stereogenic centers of the sesquiterpene framework. acs.org For instance, the ionic hydrogenation of an alcohol intermediate proceeds with a notable diastereoselectivity, favoring the formation of the desired stereoisomer. acs.org This method provides a reliable way to control the stereochemistry at a specific position.
| Step | Reaction Type | Reagents | Purpose | Yield |
| 1 | Catalytic Hydrogenation | H₂, Pd/C | Reduction of Wieland–Miescher ketone | 89% |
| 2 | Silyl enol ether formation | TMSCl, Et₃N | Preparation for bromination | - |
| 3 | Bromination | NBS | Introduction of bromine atoms | 58% (for desired dibromide) |
| 4 | Intramolecular Cyclization | - | Formation of the tricyclic skeleton | - |
| 5 | Grignard Reaction | Isopropenylmagnesium bromide | Introduction of the isopropenyl group | - |
| 6 | Ionic Hydrogenation | - | Stereoselective reduction | 77% |
| 7 | Reductive Debromination | Tri-n-butyl tin hydride | Removal of bromine | 93% |
| 8 | Conversion to Sativene | MeLi, then SOCl₂/Pyridine | Final steps to form this compound | - |
Stereoselective Synthesis and Enantiomeric Control
Achieving stereoselectivity is a critical aspect of synthesizing complex natural products like this compound. msu.edunumberanalytics.com The control of stereochemistry ensures that the desired enantiomer is produced, which is often crucial for its biological activity. ethz.ch
One approach to enantiomerically pure this compound involves an intramolecular [2+2] photocycloaddition. unige.ch This key step establishes the core tricyclic system with high regioselectivity. The synthesis starts from an optically pure material, ensuring the final product is also enantiomerically pure. unige.ch This strategy highlights the importance of using chiral starting materials or reagents to induce stereoselectivity throughout the synthetic sequence. ethz.ch
In the formal synthesis starting from the Wieland–Miescher ketone, stereocontrol is addressed at various stages. For example, the stereochemistry of the isopropyl group was definitively established through single X-ray structure determination of an intermediate. acs.org While some steps in this particular racemic synthesis are not stereospecific, the principles of stereoselective reactions are fundamental to modern synthetic efforts aiming for enantiomerically pure compounds. acs.orgmsu.edu
Development of Synthetic Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and potentially discovering compounds with enhanced or novel biological properties. chemrxiv.orgresearchgate.netrsc.orgrsc.org
Modifying the core skeleton of this compound allows for the investigation of how the fundamental tricyclic structure contributes to its activity. One approach involves the synthesis of seco-sativene sesquiterpenoids, which possess a unique bicyclo[3.2.1]octane ring system. nih.govfrontiersin.orgnih.gov These compounds are often produced by fungi through oxidative cleavage of the sativene skeleton. researchgate.net Synthetic strategies can mimic these biosynthetic pathways or develop novel routes to access these modified skeletons.
Another strategy involves intramolecular cycloaddition reactions to construct different ring systems related to sativene. unige.ch For example, intramolecular ene reactions can be used to form cyclic amino diacids, demonstrating the versatility of cyclization strategies in creating diverse molecular architectures. unige.ch
| Modification Strategy | Resulting Skeleton | Key Reaction |
| Oxidative Cleavage | Seco-sativene (bicyclo[3.2.1]octane) | Mimics fungal biosynthesis |
| Intramolecular [2+2] Photocycloaddition | Tricyclic core | Photocycloaddition |
| Intramolecular Ene Reaction | Cyclic amino diacids | Ene reaction |
The synthesis of a variety of analogues with different functional groups and stereochemistries is essential for understanding SAR. nih.gov For seco-sativenes, structural diversity arises from different substitutions, such as glycosylation, methylation, and acylation, as well as the presence of different heterocyclic rings like lactones, furans, and pyrans. nih.govfrontiersin.org
By systematically altering these features, chemists can probe which parts of the molecule are essential for its biological effects. chemrxiv.orgresearchgate.net For example, studies on seco-sativene analogues have shown that some exhibit phytotoxic effects, while others promote plant growth. nih.govresearchgate.net Understanding the structural basis for these differing activities is a key goal of SAR studies. The synthesis of new analogues allows for the continued exploration of these relationships, which can guide the design of more potent and selective compounds. tandfonline.com
Comparative Analysis of Chemical vs. Enzymatic Synthesis Efficiency and Selectivity
The synthesis of the tricyclic sesquiterpene this compound can be approached through multi-step chemical pathways or a single-step biocatalytic conversion. A comparative analysis highlights a trade-off between the broad applicability and scalability of chemical synthesis and the unparalleled selectivity of enzymatic methods.
Chemical Synthesis:
Enzymatic Synthesis:
In nature, this compound is produced from farnesyl diphosphate (B83284) (FPP) in a single, highly selective step catalyzed by the enzyme this compound synthase. smolecule.comwikipedia.org This enzyme, isolated from fungi such as Coprinus cinereus, masterfully controls a complex cyclization cascade of the acyclic FPP substrate to form the specific tricyclic architecture of this compound with perfect enantioselectivity. wikipedia.orgexpasy.org
The primary advantage of enzymatic synthesis is its exceptional selectivity. The enzyme's active site precisely guides the substrate through a series of carbocationic intermediates and rearrangements to yield almost exclusively the (+)-enantiomer of sativene. researchgate.net However, some fungal sesquiterpene synthases, including this compound synthase, can exhibit catalytic promiscuity, producing minor quantities of other sesquiterpenes like (+)-δ-cadinene and β-copaene as by-products. expasy.org The main limitations of enzymatic synthesis are the availability and stability of the enzyme and the cost and accessibility of the activated substrate, FPP.
Comparative Overview:
The following table provides a comparative summary of the two approaches:
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | Simple, commercially available chemicals (e.g., Wieland-Miescher ketone) | Farnesyl Diphosphate (FPP) |
| Number of Steps | Multi-step (e.g., 5-8 steps) oup.comnih.gov | Single step wikipedia.org |
| Overall Yield | Moderate (e.g., 28% over 8 steps for a formal synthesis) nih.govacs.org | Potentially high for the single conversion step |
| Enantioselectivity | Challenging; often produces racemic mixtures unless chiral catalysts or auxiliaries are used oup.comtandfonline.com | Excellent; produces the natural (+)-enantiomer wikipedia.org |
| By-products | Reagent- and reaction-dependent by-products; potential for diastereomers nih.gov | Minor amounts of other sesquiterpenes due to enzyme promiscuity expasy.org |
| Scalability | Generally more established for large-scale production | Can be challenging due to enzyme stability and cofactor requirements |
| Conditions | Often requires harsh conditions (e.g., high pressure, strong bases) oup.comchegg.com | Mild, aqueous conditions (physiological pH and temperature) |
Isotopic Labeling Strategies for Mechanistic Studies (e.g., Late-Stage Deuteration)
Isotopic labeling is a powerful tool for elucidating the complex reaction mechanisms involved in both the biosynthesis and the chemical transformation of this compound. bohrium.combeilstein-journals.org By replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612), 2H or D; carbon with 13C), researchers can trace the fate of atoms through intricate molecular rearrangements.
Mechanistic Insights into Biosynthesis:
The enzymatic conversion of the linear precursor FPP to the complex tricyclic structure of sativene involves a cascade of carbocationic intermediates and rearrangements. researchgate.net Isotopic labeling of FPP at various positions has been instrumental in unraveling these pathways for various terpenes. bohrium.combeilstein-journals.org For instance, feeding isotopically labeled precursors to organisms or enzymes and analyzing the label's position in the final product can confirm or disprove proposed biosynthetic hypotheses, such as the nature of hydride shifts and Wagner-Meerwein rearrangements. researchgate.netbeilstein-journals.org The use of 13C and deuterium labeling allows for detailed investigation of every step in a terpene synthase-catalyzed reaction. bohrium.com
Late-Stage Deuteration for Chemical Studies:
For synthetic applications and mechanistic studies of chemical reactions, late-stage functionalization is a highly efficient strategy. Late-stage deuteration involves introducing deuterium atoms into a complex molecule in one of the final steps of a synthetic sequence. bohrium.com This approach is advantageous as it avoids the need to develop a new multi-step synthesis from a deuterated starting material. bohrium.com
A proposed strategy for the isotopic labeling of this compound for such studies is late-stage deuteration via palladium-catalyzed C-H activation . This method allows for the direct exchange of hydrogen atoms for deuterium at specific, non-labile positions, such as the C-4 methyl group. Using a convenient and abundant deuterium source like heavy water (D₂O), this technique can achieve high levels of deuterium incorporation while minimizing isotopic scrambling, where the label spreads to unintended positions. oup.com The resulting deuterated this compound can then be used in various studies:
Kinetic Isotope Effect (KIE) Studies : By comparing the reaction rates of the deuterated and non-deuterated this compound, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction. nih.gov This is crucial for understanding reaction mechanisms.
Metabolic Studies : Deuterated compounds are widely used in studying drug metabolism and pharmacokinetics (DMPK), as the deuterium label allows for easy tracking and quantification of the compound and its metabolites by mass spectrometry. smolecule.com
The successful application of these labeling strategies requires robust analytical methods to confirm the precise location and extent of isotopic incorporation, with a desired isotopic purity typically greater than 98%.
Molecular Mechanisms of Action and Biological Activities
Phytotoxic Effects of (+)-Sativene and its Derivatives
Sativene-related sesquiterpenoids, particularly seco-sativene analogues, are recognized as significant phytotoxins. nih.govacs.orgnih.gov These compounds are produced by certain fungi and have been shown to adversely affect various plant species, including cereals and other gramineous plants. nih.govfrontiersin.org
Inhibition of Seed Germination and Seedling Growth
Research has consistently demonstrated that certain derivatives of this compound can inhibit seed germination and the subsequent growth of seedlings. mdpi.com This inhibitory action has been observed across a range of plant species, highlighting the broad-spectrum phytotoxicity of these compounds.
The phytotoxic effects of sativene (B1246779) derivatives have been specifically documented in important crop species such as wheat and lettuce. nih.gov For instance, helminthosporol (B155037), a sativene-related compound, has been shown to inhibit the seed germination of lettuce. nih.govfrontiersin.org Similarly, helminthosporic acid and dihydroprehelminthosporol (B1163470) have displayed necrotic activity against wheat leaves. nih.govresearchgate.net The impact of these compounds on germination and growth can be significant, posing a potential threat to crop establishment and development. scielo.org.mx
Table 1: Documented Phytotoxic Effects of Sativene Derivatives on Crop Species
| Compound | Plant Species | Observed Effect | Reference |
|---|---|---|---|
| Helminthosporol | Lettuce | Inhibition of seed germination | nih.govfrontiersin.org |
| Helminthosporic acid | Wheat | Weak necrotic activity on leaves | nih.govresearchgate.net |
| Dihydroprehelminthosporol | Wheat | Weak necrotic activity on leaves | nih.govresearchgate.net |
| Sativene derivatives | Wheat, Lettuce | Inhibition of seed germination and seedling growth |
Proposed Mechanisms: Interaction with Plant Hormonal Pathways or Disruption of Cellular Processes
The precise mechanisms underlying the phytotoxicity of this compound and its analogues are still under investigation, but current hypotheses point towards two primary modes of action: interference with plant hormonal pathways and the disruption of essential cellular processes. acs.orgnih.gov It is suggested that these compounds may act as hormone-disrupting agents, interfering with the signaling of endogenous plant hormones that regulate growth and development. nih.govfrontiersin.org This disruption could lead to the observed inhibition of germination and growth. jmbfs.org Another proposed mechanism involves the direct disruption of cellular functions, which could encompass a wide range of effects from damaging cell membranes to interfering with metabolic pathways.
Role of Specific Functional Groups in Bioactivity (e.g., Aldehydes)
The bioactivity of sativene derivatives appears to be closely linked to their chemical structure, with specific functional groups playing a crucial role. libretexts.orgpressbooks.pubsolubilityofthings.com The presence of aldehyde groups, for example, is often associated with the phytotoxic properties of these compounds. The dialdehyde (B1249045) helminthosporal (B1208536) is known to induce disease symptoms in plants like wheat. tandfonline.com This suggests that the carbonyl group within the aldehyde is a key feature for its biological activity, potentially by reacting with cellular components and triggering a phytotoxic response. solubilityofthings.comresearchgate.net
Contrasting Phytotoxic and Plant-Growth-Promoting Activities of Seco-Sativene Analogues
Interestingly, the family of seco-sativene sesquiterpenoids exhibits a remarkable duality in its biological effects, with some members acting as potent phytotoxins while others promote plant growth. acs.orgnih.govresearchgate.netacs.org This contrasting activity highlights the subtle structure-activity relationships within this class of compounds. acs.orgnih.gov While compounds like drechslerine B show phytotoxic effects, others have been found to enhance the growth of seedlings. frontiersin.orgacs.org
Helminthosporic acid is a prime example of a seco-sativene analogue with specific plant growth-regulating properties. nih.govfrontiersin.org It has been shown to exhibit gibberellin-like activity, promoting the growth of rice and Arabidopsis. nih.govtandfonline.comfigshare.comresearchgate.net This effect is achieved by acting as an agonist for the gibberellin receptor GID1, which in turn induces the degradation of DELLA proteins, key negative regulators of gibberellin signaling. nih.govtandfonline.comfigshare.com This molecular interaction allows helminthosporic acid to mimic the effects of the natural plant hormone gibberellin, thereby promoting growth. tandfonline.comnih.govtandfonline.comfigshare.com However, it's noteworthy that while helminthosporic acid can promote leaf growth, it has also been observed to have phytotoxic effects on corn leaves under certain conditions. nih.govfrontiersin.org
Antimicrobial and Antifungal Properties
This compound and its related sesquiterpenoids have demonstrated notable capabilities in inhibiting the growth of various microbial and fungal organisms. The mechanisms behind these properties often involve direct interaction with microbial cell structures, leading to a loss of integrity and function.
Interactions with Fungal Cell Membranes and Metabolic Pathways
The antifungal activity of sesquiterpenes like this compound is frequently linked to their ability to compromise the fungal cell membrane. As lipophilic compounds, terpenes can integrate into the lipid bilayer of the fungal cell membrane. mdpi.com This insertion disrupts the membrane's structural integrity and fluidity, which is essential for the fungus's survival. mdpi.com The primary sterol in fungal cell membranes, ergosterol, is a key target for many antifungal agents. patsnap.comdrfungus.org By binding to or disrupting the arrangement of ergosterol, compounds can create pores or channels in the membrane, leading to the leakage of essential ions and small molecules, and ultimately causing cell death. patsnap.comdrfungus.org
Furthermore, beyond direct membrane damage, some antifungal compounds can interfere with critical metabolic pathways. wikipedia.org This can include the inhibition of enzymes necessary for the synthesis of vital cell components or interference with energy production pathways. wikipedia.orgmdpi.com While the precise metabolic targets of this compound are a subject of ongoing research, its structural relatives have been shown to disrupt various cellular processes. mdpi.com The disruption of the cell membrane itself can trigger a cascade of secondary effects, including the impairment of metabolic functions that rely on a stable membrane environment. frontiersin.org
Activity against Plant Pathogens (e.g., Pseudomonas syringae)
This compound and its derivatives have shown significant potential in controlling plant diseases. Research has specifically highlighted the antibacterial activity of sativene-type sesquiterpenoids against the kiwifruit canker pathogen, Pseudomonas syringae pv. actinidiae (Psa). mdpi.compatsnap.com This bacterium is a major threat to the kiwifruit industry, causing substantial economic losses. mdpi.com
In a study investigating terpenoids from the endophytic fungus Bipolaris sp., two sativene sesquiterpenoid dimers were identified and tested for their antibacterial effects. mdpi.compatsnap.com The findings demonstrated notable activity against P. syringae, as detailed in the table below.
| Compound | Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
| Sativene Sesquiterpenoid Dimer (Compound 4) | Sesquiterpenoid | Pseudomonas syringae pv. actinidiae | 32 μg/mL |
| Sativene Sesquiterpenoid Dimer (Compound 5) | Sesquiterpenoid | Pseudomonas syringae pv. actinidiae | 64 μg/mL |
These results underscore the potential of sativene-based compounds as natural antibacterial agents for agricultural applications. patsnap.com
Inhibition of Gram-Positive Bacteria through Cellular Membrane Disruption
The mechanism of action for many antibacterial compounds, including terpenes, involves the disruption of the bacterial cytoplasmic membrane. mdpi.comnih.gov For Gram-positive bacteria, which lack an outer membrane, the thick peptidoglycan cell wall is more permeable to lipophilic molecules, allowing them to reach the underlying cell membrane. frontiersin.orgnih.gov The fundamental principle of this mechanism is the compound's ability to insert into the lipid bilayer, which compromises its barrier function. nih.gov This insertion can lead to a chaotic rearrangement of lipids, increasing membrane permeability and causing depolarization. nih.govfrontiersin.org The subsequent leakage of vital intracellular contents, such as ions and metabolites, and the dissipation of the proton motive force ultimately lead to bacterial cell death. mdpi.comfrontiersin.org
While studies on this compound's effect on Gram-positive bacteria are specific, the general mechanism for terpenes is well-established. mdpi.com Research on related compounds provides evidence of this disruptive capability. For instance, some sesquiterpenoids have shown inhibitory activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values ranging from 4 to 54 μg/mL. mdpi.com An abstract also suggests that the antibacterial action of sativene against E. coli, a Gram-negative bacterium, may be due to an increase in cell membrane permeability, indicating a shared mechanism across bacterial types. cnjournals.com
Immunomodulatory and Anti-inflammatory Potentials
Beyond its antimicrobial effects, this compound and related compounds possess properties that can modulate the immune system and mitigate inflammatory responses. These activities are largely attributed to their influence on signaling pathways and the production of inflammatory mediators.
Modulation of the Endocannabinoid System
The endocannabinoid system (ECS) is a complex biological system that plays a crucial role in regulating inflammation, pain, and immune responses. wikipedia.orgbiointerfaceresearch.com It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and metabolic enzymes. csic.esnih.gov The CB2 receptor, in particular, is found primarily in immune cells and is a key target for immunomodulation. biointerfaceresearch.commdpi.com
Many terpenoid compounds, including the well-known terpenophenolic phytocannabinoids from Cannabis sativa, exert their effects by interacting with the ECS. mdpi.com While this compound is a sesquiterpene with demonstrated anti-inflammatory activities, direct and specific evidence of its modulation of the endocannabinoid system requires further dedicated research. The potential for such an interaction remains an intriguing area of study, given the established role of other terpenes in this system.
Anti-Nitric Oxide (NO) Production Activity of Sativene-Type Sesquiterpenoids
A key indicator of the anti-inflammatory potential of a compound is its ability to inhibit the production of nitric oxide (NO), a significant signaling molecule in the inflammatory process. Overproduction of NO by macrophages is a hallmark of inflammation. frontiersin.org Several studies have demonstrated that sativene-type sesquiterpenoids effectively inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cell lines. frontiersin.org
Research on sativene-type sesquiterpenoids isolated from the endophytic fungus Bipolaris eleusines and the phytopathogenic fungus Bipolaris sorokiniana has yielded specific inhibitory data. frontiersin.org Some seco-sativene sesquiterpenoids have also been noted for their anti-NO production activities. nih.gov These findings highlight a clear anti-inflammatory mechanism of action for this class of compounds.
| Compound/Derivative | Source Organism | Bioactivity | IC₅₀ / Inhibition Rate |
| Bipolenin G analogue (Compound 1) | Bipolaris eleusines | Anti-NO Production | IC₅₀: 23.8 μM |
| Sativene analogue (Compound 4) | Bipolaris eleusines | Anti-NO Production | IC₅₀: 17.5 μM |
| Seco-sativene-type (Compound 9) | Bipolaris sorokiniana | Nitrous Oxide Inhibition | 84.7 ± 1.7% at 10 μM |
| Seco-sativene-type (Compound 1) | Bipolaris sorokiniana | Nitrous Oxide Inhibition | 28.0 ± 2.4% at 10 μM |
This inhibition of NO production suggests that sativene-type compounds can interfere with inflammatory pathways, such as the NF-κB signaling pathway, which is critical for the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. frontiersin.orgresearchgate.net
The biological activities of this compound are a function of its interactions at the molecular and cellular levels. While research is ongoing, current evidence points to several potential mechanisms and a range of effects, from protecting neurons to defending plants.
Neuroprotective Effects in Models of Neurodegeneration
Natural compounds are increasingly studied for their potential therapeutic benefits in degenerative brain diseases. mdpi.commdpi.com Research into this compound has indicated its potential to act as a neuroprotective agent. In-vitro studies have shown that the compound may protect neuronal cells from oxidative stress, a key factor in the development of neurodegenerative conditions. Oxidative stress from the overproduction of reactive oxygen species plays a significant role in neuronal cell death and the progression of these diseases. mdpi.com By mitigating oxidative stress, this compound demonstrates a potential therapeutic avenue for neurodegenerative disorders, although the precise mechanisms require further investigation.
Ecological and Agricultural Relevance
This compound plays a multifaceted role in ecological interactions, particularly in the context of agriculture. It is involved in plant defense, exhibits properties useful for pest control, and serves as a chemical signal for disease.
Role in Plant Defense Mechanisms against Pathogens
Plants have evolved complex defense systems to protect themselves from pathogens like fungi and bacteria. researchgate.netlibretexts.org These defenses include pre-existing physical barriers and inducible chemical responses that are activated upon detecting an attack. cabidigitallibrary.orgjmbfs.org Secondary metabolites are a crucial part of this chemical defense, often acting as toxins or deterrents to the invading pathogen. libretexts.org
Insecticidal Properties and Potential for Natural Pesticide Development
Botanical, or naturally occurring, insecticides are derived from plants and have been used for pest control for centuries. icrisat.orgtamu.edu These compounds are often favored in organic agriculture because they tend to degrade quickly and can have lower toxicity to non-target organisms compared to synthetic pesticides. tamu.educore.ac.uk Sesquiterpenes, the class of compounds to which this compound belongs, are known to possess insecticidal properties. smolecule.com
Research has highlighted this compound's potential as a natural pesticide due to its antifungal and insecticidal activities. smolecule.com These properties make it a candidate for the development of new, eco-friendly pest management solutions in agriculture. Its ability to inhibit the growth of fungal pathogens and act against insects positions it as a promising lead compound for future bio-pesticide formulations. smolecule.com
Pathogen-Specific Emission for Early Disease Detection (e.g., FHB in Wheat)
A significant challenge in agriculture is the early detection of plant diseases before widespread crop loss occurs. nih.gov Recent research has shown that the profile of volatile organic compounds (VOCs) emitted by a plant changes in response to infection, and these changes can be specific to the pathogen causing the disease. nih.govfrontiersin.org
Studies on wheat have demonstrated that this compound is a key VOC associated with Fusarium head blight (FHB), a devastating fungal disease caused by Fusarium graminearum. frontiersin.orgglobalauthorid.comcropprotectionnetwork.orgapsnet.org Researchers found that wheat plants infected with FHB consistently emitted a distinct blend of VOCs that included this compound. nih.govfrontiersin.org This pathogen-specific chemical signature suggests that monitoring for the presence of this compound and other specific VOCs could be used as a diagnostic tool for the early detection of FHB in the field, allowing for more timely and effective disease management. frontiersin.org
| Wheat Disease | Associated Volatile Organic Compounds (VOCs) | Reference |
|---|---|---|
| Fusarium Head Blight (FHB) | This compound, Germacrene D | frontiersin.org, nih.gov |
| Septoria Nodorum Blotch (SNB) | Mellein, Heptadecanone | frontiersin.org, nih.gov |
| Powdery Mildew (PM) | 1-octen-3-ol, 3,5,5-trimethyl-2-hexene | frontiersin.org, nih.gov |
Cellular and Molecular Target Elucidation
Understanding how a compound exerts its biological effects requires identifying its specific cellular and molecular targets. otago.ac.nz For this compound, the precise targets are still under investigation. Its antifungal activity suggests potential interactions with critical fungal structures, such as cell membranes, or interference with essential metabolic pathways that inhibit fungal growth. smolecule.com
Some research has hypothesized that the broader biological activities of this compound could stem from the modulation of the endocannabinoid system, which is a key regulator of inflammation and immune response. However, it is also likely that the compound interacts with other receptors and enzymes to produce its observed effects. The elucidation of these specific molecular interactions is a critical area for future research to fully understand the compound's mechanism of action and to harness its therapeutic and agricultural potential.
Interaction with Biological Membranes and Proteins
Biological membranes are fundamental structures that enclose cells and their internal compartments, acting as a selective barrier to control the passage of molecules. uib.nomdpi.com More than half of all proteins interact with these membranes, either permanently or transiently. uib.no The interaction of molecules with biological membranes is a critical prerequisite for many biological processes, as the membrane controls which substances can access intracellular macromolecules. uib.no
Modulation of Various Biochemical Pathways
This compound is involved in the modulation of several biochemical pathways, both as a precursor molecule and as a potential signaling compound.
Biosynthetic Pathways: Research has identified this compound as a key intermediate in the biosynthesis of other complex fungal sesquiterpenoids. nih.govacs.orgfigshare.com In certain fungi, a three-enzyme cassette uses this compound as a substrate for oxidative conversion into seco-sativene derivatives. nih.govacs.orgfigshare.com This positions this compound at a crucial juncture in a metabolic pathway that generates a family of related compounds. nih.gov
Endocannabinoid System: Some studies suggest that the biological effects of this compound may be exerted through the modulation of the endocannabinoid system, which is a key regulator of processes like pain and inflammation. However, it is noted that this interaction may be indirect. smolecule.com
Plant Hormonal Pathways: While the exact mechanisms are still under investigation, it is hypothesized that certain sativene derivatives may exert biological effects by interacting with plant hormonal pathways. Some derivatives have been identified as plant growth promoters, enhancing root development.
Research on Specific Receptors and Enzymes Involved in Biological Responses
Specific enzymes have been identified that are directly responsible for the biosynthesis and subsequent modification of this compound. The primary enzyme is this compound synthase, which catalyzes the formation of this compound from a common precursor in terpene synthesis.
This compound Synthase: This enzyme, systematically named (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, this compound-forming), is responsible for the direct synthesis of this compound. wikipedia.org It has been isolated from the fungus Coprinus cinereus and is also referred to as Cop4. wikipedia.orgexpasy.org The enzyme catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to produce this compound. nih.govwikipedia.org this compound synthase from Coprinus cinereus is also known to be catalytically promiscuous, capable of forming other sesquiterpenoids, including (+)-δ-cadinene, β-copaene, and β-cubebene. expasy.org
Enzymes in the seco-Sativene Pathway: Recent genome mining has revealed a specific biosynthetic gene cluster responsible for converting this compound into seco-sativene derivatives in fungi like Bipolaris sorokiniana. nih.govresearchgate.net This process involves a three-enzyme cassette. nih.govacs.orgfigshare.com
The table below details the specific enzymes involved in the biosynthesis and transformation of this compound.
| Enzyme Name/Alias | Function | Organism of Origin |
| This compound synthase (EC 4.2.3.129) / Cop4 | Catalyzes the cyclization of (2E,6E)-farnesyl diphosphate to form this compound. wikipedia.orgexpasy.org | Coprinus cinereus (fungus) wikipedia.orgexpasy.org |
| SatA (Terpene cyclase) | Cyclizes farnesyl diphosphate (FPP) to form this compound. nih.govacs.orgfigshare.comresearchgate.net | Bipolaris sorokiniana (fungus) researchgate.net |
| SatB (Cytochrome P450) | Catalyzes C14–C15 dihydroxylations of the sativene skeleton and subsequent bond cleavage. nih.govacs.orgfigshare.comresearchgate.net | Bipolaris sorokiniana (fungus) researchgate.net |
| SatC (Aldo-keto reductase) | Regioselectively reduces the C14 aldehyde and mediates hemiacetal ring closure to generate prehelminthosporol (B167374). nih.govacs.orgfigshare.comresearchgate.net | Bipolaris sorokiniana (fungus) researchgate.net |
Structure Activity Relationship Sar Studies of + Sativene and Its Analogues
Correlation of Structural Motifs with Observed Biological Activities
The biological activity of sativene-type sesquiterpenoids is intrinsically linked to their core structural motifs. The fundamental bicyclo[3.2.1]octane ring system is a key feature of the seco-sativene subgroup. nih.govresearchgate.net The diverse biological effects observed in this family, such as phytotoxicity, antifungal activity, and plant growth regulation, are modulated by the specific functionalization of this core structure. nih.govnih.gov
For instance, the presence of an aldehyde group at the C-1 position appears to be significant for strong phytotoxic activity. This is exemplified by helminthosporal (B1208536), which contains such a group and shows potent phytotoxicity. frontiersin.org In contrast, when the C-1 aldehyde is replaced with a carboxyl group, as seen in compound 1 (from a UPLC-Q-TOF-MS/MS analysis), the phytotoxic effects on certain plants are diminished. frontiersin.org
Some analogues, such as helminthosporic acid, have demonstrated plant growth-promoting activities, specifically promoting leaf growth. acs.orgnih.gov Conversely, compounds like drechslerine B and helminthosporol (B155037) exhibit strong phytotoxic effects, inhibiting lettuce seed germination. frontiersin.org Other derivatives have shown potential in different areas, including anti-NO production activities and weak necrotic activity against wheat leaves. nih.govresearchgate.net The co-isolation of compounds with opposing biological activities from the same fungal sources underscores the subtle structural determinants of function. nih.govacs.org
Table 1: Biological Activities of Selected Sativene (B1246779) Analogues
| Compound | Key Structural Motif | Observed Biological Activity |
|---|---|---|
| Helminthosporal | Aldehyde group at C-1 | Strong phytotoxic effect. frontiersin.org |
| Helminthosporic Acid | Carboxyl group | Promotes plant leaf growth; weak necrotic activity. acs.orgnih.govfrontiersin.org |
| Helminthosporol | Hydroxymethyl group | Strong phytotoxic effect; inhibits seed germination. frontiersin.org |
| Drechslerine B | Modified side chain | Strong phytotoxic effect. nih.gov |
| Bipolenin G (1) | Modified core | Anti-NO production activity (IC50 = 23.8 μM). researchgate.net |
| Bipolenin H (2) | Modified core | No significant activity against tested human cancer cell lines. researchgate.net |
Impact of Substituents and Core Skeleton Modifications on Bioactivity
The bioactivity of sativene analogues is highly sensitive to the nature and position of substituents and modifications to the core skeleton. The structural diversity among seco-sativene sesquiterpenoids arises mainly from various substitutions at positions C-1, C-2, and C-13. nih.govresearchgate.net These modifications include hydroxylation, acylation, methylation, and glycosylation. frontiersin.org
The formation of different heterocyclic rings, such as lactones, furans, or pyrans, by modifications on the core skeleton also significantly influences biological activity. nih.govfrontiersin.org For example, compounds 8 and 10 from a UPLC-Q-TOF-MS/MS analysis possess a lactone ring formed between C-1 and C-2, a feature that distinguishes them structurally and may be a key determinant of their specific biological profile. frontiersin.org
The type of functional group at C-1 is a critical factor. As mentioned, an aldehyde at C-1 confers strong phytotoxicity (helminthosporal), which is lost upon oxidation to a carboxylic acid. frontiersin.org Furthermore, the presence of a hydroxyl group can also be crucial. Isosativenediol, a di-hydroxylated analogue, was found to have no significant activity in one study, suggesting that specific patterns of oxygenation are required for bioactivity. researchgate.net This highlights the principle that not just the presence, but the precise placement and type of substituent dictates the resulting biological effect.
Table 2: Influence of Substituents on the Bioactivity of Sativene Analogues
| Modification Type | Position(s) | Example Compound(s) | Impact on Bioactivity |
|---|---|---|---|
| Aldehyde Group | C-1 | Helminthosporal | Confers strong phytotoxic activity. frontiersin.org |
| Carboxylic Acid Group | C-1 | Helminthosporic Acid | Associated with plant growth promotion. acs.orgnih.gov |
| Lactone Ring Formation | C-1 and C-2 | Compounds 8 & 10 (from UPLC-Q-TOF-MS/MS study) | Creates a distinct structural subtype; specific bioactivity correlation under investigation. frontiersin.org |
| Hydroxylation | Multiple | Isosativenediol | Lack of significant activity suggests specific hydroxylation patterns are needed for function. researchgate.net |
| Glycosylation, Methylation, Acylation | Various | Various seco-sativenes | Contributes to the wide chemical diversity and range of biological effects. nih.govfrontiersin.org |
Current Challenges in Elucidating SAR for Seco-Sativene Derivatives
Despite the progress made in isolating and characterizing numerous seco-sativene analogues, establishing a clear and comprehensive structure-activity relationship remains a significant challenge. nih.govacs.orgresearchgate.net This difficulty stems from several factors.
Firstly, the sheer structural diversity of these compounds is a major hurdle. With over 40 known seco-sativene analogues featuring a wide array of post-modifications, creating a unified SAR model is complex. nih.govacs.org These modifications, including varied oxygenation patterns and the formation of different ring systems, result in a multitude of analogues whose distinct biological effects are difficult to systematically correlate. nih.govfrontiersin.org
Secondly, many of these compounds exhibit dual or even opposing biological activities. For example, some analogues are potent phytotoxins, while others from the same class promote plant growth. nih.govacs.org This functional duality suggests that very subtle structural changes can dramatically alter the mechanism of action or the molecular targets with which these compounds interact, making it difficult to predict the activity of a new analogue based on its structure alone.
Finally, the exact molecular mechanisms of action for most of these compounds have not been fully elucidated. nih.govresearchgate.net Without a clear understanding of the protein targets or metabolic pathways affected by seco-sativene derivatives, it is challenging to rationally explain how specific structural features translate into the observed biological outcomes. The lack of extensive testing of a wide range of analogues against a standardized panel of biological targets further complicates comparative analysis. nih.gov Overcoming these challenges will require a combination of further synthesis of diverse analogues, broader biological screening, and in-depth mechanistic studies to unlock the full potential of this class of compounds.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structure Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (+)-sativene. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the chemical framework of the compound. The chemical shifts (δ) in an NMR spectrum indicate the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.
For this compound, key validation of its structure through NMR includes the identification of signals corresponding to its methyl groups. For instance, a characteristic signal for the methyl groups can be observed at approximately δ 1.25 ppm in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃). researchgate.net The entire spectrum will display a complex pattern of signals corresponding to the various proton and carbon environments within the bicyclic structure. By analyzing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), the complete connectivity of the molecule can be pieced together.
Below is a table summarizing typical chemical shift regions for the types of carbons present in this compound.
| Carbon Type | Typical Chemical Shift (ppm) |
|---|---|
| sp³ Carbons (Alkanes) | 10-50 |
| sp² Carbons (Alkenes) | 100-150 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, which has a molecular formula of C₁₅H₂₄, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at a mass-to-charge ratio (m/z) of 204. researchgate.net The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) on related compounds, such as seco-sativene sesquiterpenoids, reveals characteristic fragmentation patterns. mosbri.eu These patterns often involve McLafferty rearrangements, 1,3-rearrangements, and neutral losses of small molecules like water (H₂O) or carbon monoxide (CO). mosbri.eu While the specific fragmentation of this compound itself will be unique, the study of its derivatives provides a model for understanding how this class of compounds behaves in the mass spectrometer. This information is crucial for identifying sativene-type structures in complex mixtures.
X-ray Crystallography for Absolute Stereochemistry
While NMR and MS can define the connectivity of a molecule, X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. researchgate.netsigmaaldrich.com For a molecule like this compound with multiple stereocenters, obtaining its absolute configuration is critical. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is most effective when a "heavy" atom is present in the molecule. researchgate.net However, recent advancements have made it possible to determine the absolute configuration of light-atom molecules like this compound. The stereochemistry of related compounds, such as helminthosporic acid, has been definitively established using this method, which in turn helps to confirm the stereochemical assignments of biosynthetically related molecules. creative-proteomics.com
Circular Dichroism (CD) Spectra
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for studying the stereochemical features of molecules. The resulting CD spectrum provides information about the conformation of the molecule in solution. nih.govelte.hu
For chiral molecules like this compound, the CD spectrum will show characteristic positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign and magnitude of these peaks are directly related to the absolute configuration of the molecule. In the study of sativene-related natural products, CD spectra, often in conjunction with computational calculations, have been instrumental in determining the absolute configurations of newly discovered analogues. creative-proteomics.com
Chromatographic Separations for Purity and Quantification
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources or synthetic reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Derivative Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is a highly sensitive and powerful technique for the analysis of complex mixtures. This method combines the high-resolution separation capabilities of UPLC with the high-resolution mass accuracy and fragmentation capabilities of Q-TOF-MS/MS.
This technique has been successfully applied to the analysis of seco-sativene sesquiterpenoids, which are derivatives of sativene (B1246779). researchgate.net In these studies, the UPLC system separates the various sesquiterpenoids in a crude extract, and the Q-TOF-MS/MS provides accurate mass measurements and fragmentation data for each separated component. By analyzing the fragmentation patterns, researchers can identify known compounds and even detect new, previously uncharacterized analogues. researchgate.net This "dereplication" strategy is highly efficient for discovering new natural products from a specific structural class. The research on seco-sativene sesquiterpenoids demonstrated that different subtypes of these molecules produce distinct diagnostic daughter ions in the MS/MS profile, which aids in their structural characterization. mosbri.eu
| Subtype | Diagnostic Daughter Ion (m/z) |
|---|---|
| A | 175 |
| B/D | 189 |
| C | 187 |
| E | 203 |
Utilization of Reference Standards and Spectral Databases in Research
The accurate characterization and research of this compound rely heavily on advanced analytical methodologies, which are fundamentally supported by the use of certified reference standards and comprehensive spectral databases. These tools are indispensable for ensuring the identity, purity, and structure of the compound, thereby providing a solid foundation for any subsequent scientific investigation.
The Role of Reference Standards
A reference standard is a highly purified and well-characterized compound used as a benchmark in qualitative and quantitative analysis. vimta.comcreative-biolabs.com In the context of this compound research, these standards are crucial for validating the accuracy of analytical methods and ensuring that experimental results are reliable and reproducible. vimta.com Commercially available this compound reference materials serve this purpose, allowing researchers to confirm the presence of the compound in a sample by comparing analytical data, such as retention times in chromatography and spectral patterns. smolecule.combiosynth.com
The establishment of a reference standard involves extensive characterization to confirm its chemical structure and assess its purity. creative-biolabs.comusp.org This process typically employs multiple analytical techniques. For instance, High-Performance Liquid Chromatography (HPLC) is used to determine organic purity, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to unequivocally confirm the compound's identity. creative-biolabs.comusp.org The availability of such a well-defined standard is essential for the accurate calibration of analytical instruments and for quantitative studies that aim to determine the concentration of this compound in various matrices, such as essential oils or fungal cultures. nih.gov
The general properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | smolecule.comnih.gov |
| Molecular Weight | 204.35 g/mol | smolecule.comnih.gov |
| IUPAC Name | (1R,2S,3S,6S,8S)-3-isopropyl-6-methyl-7-methylenetricyclo[4.4.0.0²,⁸]decane | smolecule.comnih.gov |
| CAS Number | 3650-28-0 | smolecule.comnist.gov |
| Boiling Point | 256°C | |
| Density | 0.921 g/mL | |
| Flash Point | 104.9°C |
Application of Spectral Databases
Spectral databases are critical resources in chemical research, providing vast collections of spectroscopic data for known compounds. For sesquiterpenes like this compound, these databases are invaluable for structural elucidation and identification. oiccpress.com Researchers compare the spectra obtained from an unknown sample with the data stored in libraries such as the NIST Mass Spectral Library, SciFinder, and Reaxys to find a match. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying volatile compounds like this compound. The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon ionization. The mass spectrum of this compound is characterized by its molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 204. In the analysis of complex mixtures like essential oils, sesquiterpenes are often identified by monitoring for characteristic ions, including m/z 161, 189, and 204. mdpi.com The NIST WebBook and other databases contain reference mass spectra for this compound, enabling confident identification. nist.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of complex molecules like this compound. While a complete, assigned NMR spectrum for this compound is scattered throughout the literature, published data for related sativene-type and seco-sativene sesquiterpenoids serve as crucial comparison points for researchers isolating new, similar structures. beilstein-journals.orgfrontiersin.org The analysis of chemical shifts and coupling constants allows for the unambiguous assignment of the tricyclic core and its substituents.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. msu.eduwikipedia.org The IR spectrum of this compound would show characteristic absorption bands corresponding to C-H stretching and bending vibrations of its alkane structure and the exocyclic methylene (B1212753) group (C=CH₂). The region from 1450 to 600 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole. msu.edu For example, IR data for related sativene derivatives have shown distinct absorption bands for hydroxy (≈3445 cm⁻¹) and ester (≈1729 cm⁻¹) groups when these functionalities are present. beilstein-journals.org
The table below summarizes key spectroscopic data used in the characterization of this compound.
| Analytical Technique | Key Findings & Data | Source |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 204. Other characteristic ions for sesquiterpenes include m/z 161 and 189. | mdpi.com |
| ¹H & ¹³C NMR Spectroscopy | Used for structural validation and stereochemical assignment. Comparison with database entries and literature data for related compounds is standard practice. | beilstein-journals.org |
| Infrared (IR) Spectroscopy | Identifies functional groups. Expected absorptions include C-H stretching/bending and C=C stretching for the exocyclic methylene group. | msu.eduwikipedia.org |
By integrating the use of pure reference standards with extensive data from spectral libraries, researchers can confidently identify, quantify, and characterize this compound, ensuring the scientific rigor and validity of their findings.
Advanced Research Directions and Future Perspectives
Enzyme Engineering and Metabolic Engineering for Enhanced Biosynthesis
The biosynthesis of (+)-sativene is catalyzed by the enzyme this compound synthase, which facilitates the cyclization of farnesyl diphosphate (B83284). smolecule.com A key area of future research lies in the engineering of this enzyme and the metabolic pathways of host organisms to enhance the production of this compound.
Enzyme engineering strategies can be employed to improve the catalytic efficiency and stability of this compound synthase. caltech.edunih.gov Techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with superior properties. For instance, studies on other terpene synthases have shown that mutations in active site residues can lead to significant increases in catalytic activity. nih.gov
Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising avenue for the large-scale production of this compound. frontiersin.orgresearchgate.net This involves the introduction of the this compound synthase gene and the optimization of precursor supply pathways, like the mevalonate (B85504) (MVA) pathway, to channel more metabolic flux towards the desired product. caltech.edufrontiersin.org Challenges in this area include balancing the expression of pathway genes to avoid the accumulation of toxic intermediates and ensuring efficient cofactor regeneration. frontiersin.org
Development of Biotechnological Production Methods and Scalability Studies
Moving from laboratory-scale experiments to industrial production is a significant hurdle for many biotechnological products. amphoraprocess.comvenair.com Future research will need to focus on developing scalable and cost-effective production methods for this compound. amphoraprocess.com This includes optimizing fermentation conditions such as temperature, pH, and nutrient feed strategies to maximize yield and productivity. amphoraprocess.com
The choice of production host is also critical. While E. coli is a common choice for its rapid growth and well-understood genetics, yeast species like Saccharomyces cerevisiae can be advantageous due to their inherent mevalonate pathway and tolerance to certain compounds. frontiersin.orgnih.gov The scalability of the entire process, from upstream fermentation to downstream purification, needs to be thoroughly investigated to ensure economic viability. amphoraprocess.comvenair.com
In-depth Mechanistic Studies on Specific Molecular Targets in Biological Systems
While this compound has been shown to possess antifungal and potential anti-inflammatory properties, the precise molecular mechanisms underlying these activities are not fully understood. smolecule.com Future research should aim to identify and characterize the specific molecular targets of this compound in various biological systems.
For its antifungal activity, studies could investigate interactions with fungal cell membranes or key metabolic enzymes. smolecule.com In the context of its potential anti-inflammatory effects, research could explore its modulation of inflammatory signaling pathways. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to identify binding partners and elucidate the mechanism of action at a molecular level. mdpi.com
Design and Synthesis of Novel Therapeutic and Agrochemical Agents Based on Sativene (B1246779) Scaffolds
The unique chemical structure of this compound makes it an attractive scaffold for the design and synthesis of novel bioactive compounds. nih.gov Medicinal chemists can use the sativene core as a starting point to create libraries of derivatives with modified functional groups. These new molecules can then be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net
Similarly, the sativene scaffold can be utilized in the development of new agrochemicals. evonik.comnih.gov Its reported insecticidal and phytotoxic properties suggest that derivatives of this compound could be developed into novel pesticides or herbicides. smolecule.com The goal is to create compounds with high efficacy against target pests or weeds while exhibiting low toxicity to non-target organisms and the environment. evonik.com
| Potential Application | Research Focus |
| Therapeutic Agents | Design of sativene-based compounds with enhanced anti-inflammatory or anticancer activity. |
| Agrochemicals | Synthesis of sativene derivatives as potential new herbicides or insecticides. |
Integration of Multi-Omics Data for Comprehensive Ecological Role Elucidation
Understanding the ecological role of this compound requires a systems-level approach. The integration of data from various "omics" technologies, such as transcriptomics and metabolomics, can provide a comprehensive picture of how this compound functions in its natural environment.
Transcriptomic and Metabolomic Approaches in Stress Response
Transcriptomic analysis can be used to identify genes that are differentially expressed in plants or fungi in response to stress conditions where this compound is produced. mdpi.comfrontiersin.org This can provide clues about the regulatory networks and signaling pathways that are activated. Metabolomic profiling, on the other hand, can reveal changes in the levels of this compound and other related metabolites during stress responses. mdpi.com By combining these datasets, researchers can build a more complete model of the role of this compound in plant defense or other ecological interactions. mdpi.com
Addressing Methodological Challenges in Chemical and Biological Investigations
The advancement of research on this compound is also dependent on overcoming several methodological challenges. In chemical synthesis, developing more efficient and stereoselective routes to this compound and its derivatives remains an important goal. scielo.br While total syntheses have been achieved, they are often lengthy and not suitable for producing large quantities of material for biological testing. rsc.org
In biological investigations, obtaining high-purity this compound can be challenging due to its co-occurrence with other structurally similar sesquiterpenes. The development of improved purification techniques is therefore crucial. Furthermore, the inherent volatility and lipophilicity of this compound can present challenges in certain biological assays, requiring careful experimental design.
Q & A
Q. What are the established synthetic routes for (+)-Sativene, and what key spectroscopic data validate its structure?
this compound is synthesized via cyclization of farnesyl pyrophosphate analogs or biomimetic approaches. Key validation involves ¹H/¹³C NMR (e.g., δ 1.25 ppm for methyl groups in CDCl₃), mass spectrometry (m/z 204 [M]⁺), and X-ray crystallography to confirm stereochemistry. Researchers should cross-reference spectral databases (e.g., SciFinder, Reaxys) and replicate protocols from peer-reviewed studies .
Q. How can this compound be isolated from natural sources, and what challenges arise in achieving high purity?
Isolation typically involves column chromatography (silica gel, hexane/EtOAc gradients) or steam distillation from plant resins. Challenges include co-elution with structurally similar sesquiterpenes. Purity is assessed via HPLC-UV or GC-MS , with thresholds ≥95% for biological assays. Method optimization should cite isolation protocols from Phytochemistry or Journal of Natural Products .
Advanced Research Questions
Q. What contradictory findings exist regarding the biosynthetic pathway of this compound, and how can isotopic labeling resolve these discrepancies?
Some studies propose a germacrene D intermediate , while others suggest direct cyclization. ¹³C/²H isotopic labeling in Arabidopsis mutants, followed by LC-MS/MS or NMR , can trace carbon flux. For example, discrepancies in enzyme kinetics (e.g., sesquiterpene synthase activity) require in vitro assays with purified enzymes and kinetic isotope effect (KIE) analysis .
Q. How do reaction conditions affect the enantiomeric purity of synthetic this compound, and which analytical methods best monitor this?
Chiral catalysts (e.g., BINOL-derived) and low temperatures reduce racemization. Enantiopurity is monitored via chiral GC (β-cyclodextrin columns) or electronic circular dichroism (ECD) . For instance, a 5°C temperature shift may alter enantiomeric excess (ee) from 92% to 85%, necessitating rigorous condition reporting .
Q. How can transcriptomic and metabolomic integration elucidate this compound’s ecological role under stress?
RNA-seq of stress-induced plants identifies upregulated terpene synthase genes, while UPLC-QTOF-MS profiles this compound levels. For example, Jasmonic acid-treated Artemisia annua shows 3-fold higher this compound, correlating with TPS11 expression. Multi-omics workflows should reference Plant Cell or PNAS studies .
Data Contradiction & Methodological Challenges
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across solvents?
Solvent polarity (e.g., CDCl₃ vs. DMSO-d6) induces δ 0.1–0.3 ppm shifts for proton signals. A comparative table (Table 1) collating literature data with solvent parameters (dielectric constant, polarity index) is critical. Cross-validation using COSY/NOESY resolves assignment conflicts .
Table 1: Solvent-Dependent NMR Shifts of this compound
| Proton Position | CDCl₃ (δ ppm) | DMSO-d6 (δ ppm) |
|---|---|---|
| H-3 | 5.72 | 5.65 |
| H-7 | 2.15 | 2.20 |
Q. What methodologies resolve conflicting bioactivity data for this compound in antifungal assays?
Discrepancies arise from MIC variability (e.g., 10–50 µg/mL against Candida albicans). Standardization using CLSI guidelines (e.g., M27-A3) and synergistic studies (e.g., with fluconazole) clarify dose-response curves. Meta-analyses should differentiate solvent effects (DMSO vs. ethanol) on bioactivity .
Experimental Design & Validation
Q. How should researchers design experiments to validate this compound’s role in plant-insect interactions?
Choice chamber assays with herbivores (e.g., Spodoptera littoralis) and volatile collection (SPME-GC-MS) quantify repellency. For rigor, include negative controls (solvent-only) and positive controls (known repellents like limonene). Statistical power analysis (n ≥ 30) ensures reproducibility .
Q. What strategies optimize the total synthesis of this compound for isotopic labeling studies?
Late-stage deuteration at non-labile positions (e.g., C-4 methyl) via Pd-catalyzed H/D exchange minimizes scrambling. Retrosynthetic analysis prioritizing convergent steps (e.g., Diels-Alder cyclization) improves yield. Synthetic routes must report % ee, isotopic purity (>98%), and scalability (mg to g) .
Literature & Data Management
Q. How can researchers systematically evaluate primary vs. secondary sources on this compound’s pharmacological potential?
Use PRISMA guidelines for literature reviews, filtering studies by assay type (e.g., in vivo vs. in silico) and impact factor (IF ≥ 3.0). Critical appraisal tools (e.g., CONSORT for clinical trials) assess bias. Database alerts (PubMed, Web of Science) track emerging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
